

Application Notes and Protocols for (Rac)-GDC-2992 in Xenograft Studies

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For Researchers, Scientists, and Drug Development Professionals

Introduction

(Rac)-GDC-2992, also known as GDC-2992 and RO7656594, is an orally bioavailable, heterobifunctional small molecule that functions as a potent androgen receptor (AR) antagonist and degrader.[1][2] It is classified as a proteolysis-targeting chimera (PROTAC), which induces the degradation of the AR protein. This dual mechanism of action makes it a compelling candidate for the treatment of prostate cancer, particularly castration-resistant prostate cancer (CRPC), by overcoming resistance mechanisms associated with standard AR-targeted therapies.[1] Preclinical studies have demonstrated that GDC-2992 can effectively decrease circulating prostate-specific antigen (PSA) and inhibit tumor growth in a dose-responsive manner in in vivo models.[3] Currently, GDC-2992 is under investigation in a Phase 1 clinical trial for advanced or metastatic prostate cancer (NCT05800665).[4]

These application notes provide a comprehensive overview and detailed protocols for the use of **(Rac)-GDC-2992** in prostate cancer xenograft studies, based on available preclinical data and general practices for similar compounds.

Mechanism of Action: Androgen Receptor Degradation

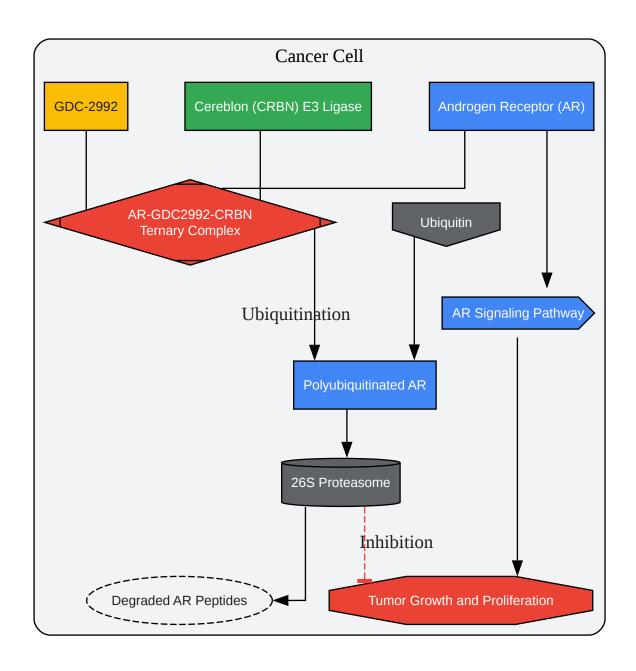


Methodological & Application

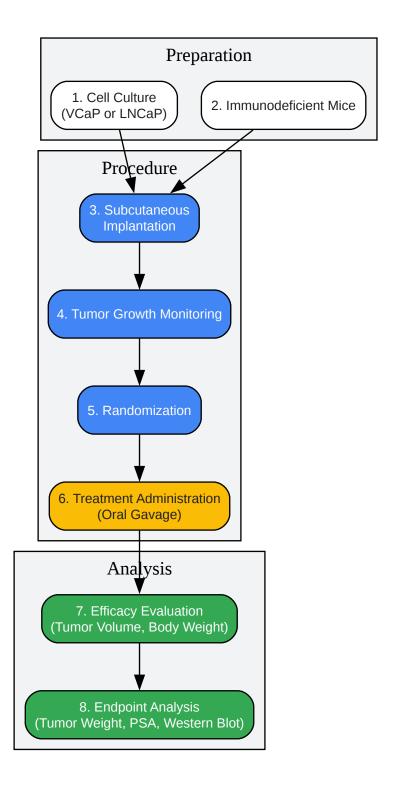
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GDC-2992 operates by hijacking the cell's natural protein disposal system. It forms a ternary complex with the androgen receptor and the E3 ubiquitin ligase cereblon (CRBN). This proximity induces the polyubiquitination of the AR protein, marking it for degradation by the 26S proteasome. The degradation of AR leads to the downstream inhibition of AR-dependent gene transcription, ultimately suppressing tumor cell proliferation and survival.









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References

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